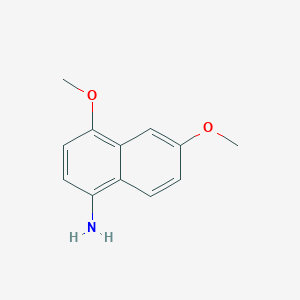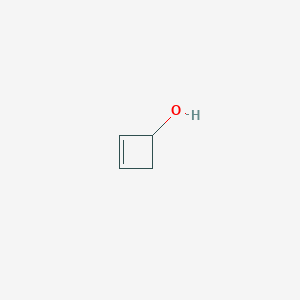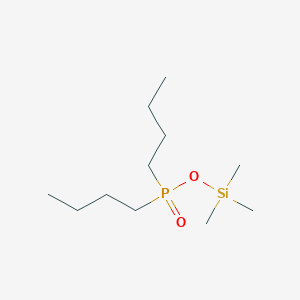
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine is a unique organosilicon compound characterized by the presence of silicon, chlorine, and nitrogen atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method includes the reaction of trimethylsilylamine with trichlorosilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different silicon-containing products.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous acids.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biology and Medicine: Potential use in the development of silicon-based drugs and biomaterials.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine involves its ability to undergo various chemical transformations due to the presence of reactive silicon and chlorine atoms. These transformations can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2-Trichloroethane: A chlorinated hydrocarbon with similar reactivity.
1,1,2,2-Tetrachloroethane: Another chlorinated compound with comparable chemical properties.
1,1,2-Trichloro-1,2,2-trifluoroethane: A fluorinated analog with distinct reactivity.
Uniqueness
1,2,2-Trichloro-1,2-dimethyl-N-(trimethylsilyl)disilan-1-amine is unique due to the presence of both silicon and nitrogen atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated hydrocarbons. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
| 114025-72-8 | |
Molekularformel |
C5H16Cl3NSi3 |
Molekulargewicht |
280.8 g/mol |
IUPAC-Name |
[[[chloro-[dichloro(methyl)silyl]-methylsilyl]amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C5H16Cl3NSi3/c1-10(2,3)9-12(5,8)11(4,6)7/h9H,1-5H3 |
InChI-Schlüssel |
UDVBSMDKYLRJTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N[Si](C)([Si](C)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)

![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)

![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)


